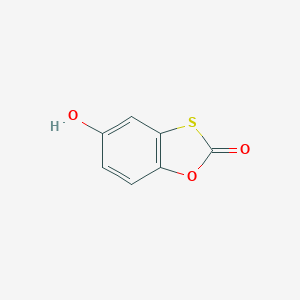

5-羟基-1,3-苯并恶唑硫醇-2-酮

描述

5-Hydroxy-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H4O3S . It is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides .

Molecular Structure Analysis

5-Hydroxy-1,3-benzoxathiol-2-one contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carbonate (-thio) derivative, and 1 aromatic .

Chemical Reactions Analysis

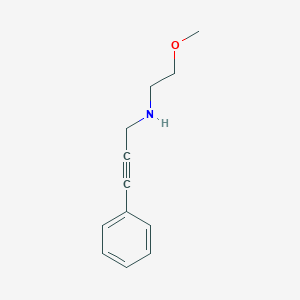

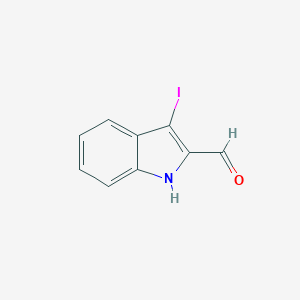

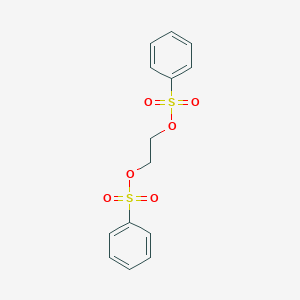

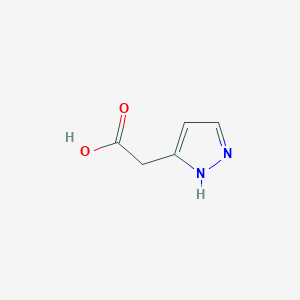

5-Hydroxy-1,3-benzoxathiol-2-one is involved in the synthesis of several 1,3-benzoxathiole derivatives such as acetals, ethers, sulfonates, esters, etc .

Physical and Chemical Properties Analysis

5-Hydroxy-1,3-benzoxathiol-2-one has a molecular weight of 168.17 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 167.98811516 g/mol .

科学研究应用

合成和衍生物

- 5-羟基-1,3-苯并恶唑硫醇-2-酮是制备各种 1,3-苯并恶唑硫醇衍生物(如缩醛、醚、磺酸盐和酯)的关键中间体。这些衍生物已显示出有希望的生物活性,包括作为幼若激素、杀虫剂和其他杀虫剂的增效剂 (Degani、Dolci 和 Fochi,1980 年)。

生物活性及应用

- 受阻酚类 1,3-苯并恶唑硫醇(包括 5-羟基-1,3-苯并恶唑硫醇-2-酮的衍生物)已显示出一系列生物特性,如降低 LPO、抗超氧化物抑制和抑制 SRS-A 的活性。这些特性表明在哮喘治疗中具有潜在应用 (Aizawa 等人,1990 年)。

抗病毒和抗癌潜力

- 与 5-羟基-1,3-苯并恶唑硫醇-2-酮密切相关的 1,3-二氧戊环和 1,3-氧硫杂环核苷类似物在抗病毒和抗肿瘤化疗中发挥着重要作用。它们的合成和评估一直是研究的主题,特别是在抑制 HCV RNA 复制和针对 HIV 等病毒的活性方面 (Bera 等人,2004 年)。

蛇毒中和的潜力

- 已合成并评估了新的 1,3-苯并恶唑硫醇-2-酮磺酰胺抑制 Bothrops jararaca 和 B. jararacussu 毒液毒性活性的能力。这项研究突出了它在治疗毒液中毒和辅助抗蛇毒血清治疗中的潜力 (Chazin 等人,2021 年)。

抗精神病药物研究

- 已合成并评估了苯并恶唑硫醇衍生物(包括 5-羟基-1,3-苯并恶唑硫醇-2-酮的衍生物)作为潜在的非典型抗精神病药物。它们在行为模型中的 D2 和 5-HT2 拮抗活性表明它们在这个领域的潜力 (Dash 等人,2009 年)。

抗炎治疗剂

- 苯并[g]吲哚-3-羧酸盐(从 5-羟基-1,3-苯并恶唑硫醇-2-酮等化合物结构优化而来)已被发现是 5-脂氧合酶的有效抑制剂,表明其作为抗炎治疗剂的潜力 (Karg 等人,2009 年)。

除草剂开发中的应用

- 与 5-羟基-1,3-苯并恶唑硫醇-2-酮相关的化合物已用于设计和合成除草剂,靶向 4-羟基苯基丙酮酸双加氧酶,这是除草剂发现的一个有希望的靶标 (Fu 等人,2017 年)。

作用机制

Mode of Action

A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta . This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given its potential role in inhibiting nuclear factor-kappaB activation, it may impact pathways related to inflammation and immune response .

Result of Action

Based on the reported action of a related benzoxathiole derivative, it may have potential anti-inflammatory effects by inhibiting nuclear factor-kappab activation .

未来方向

5-Hydroxy-1,3-benzoxathiol-2-one is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides . This suggests potential future directions in the development of new insecticides and related compounds.

属性

IUPAC Name |

5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSYJLOFQVPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228075 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-56-0 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?

A: Research indicates that 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.

Q2: Can 5-Hydroxy-1,3-benzoxathiol-2-one form chelates with metal ions?

A: Yes, research has shown that 5-Hydroxy-1,3-benzoxathiol-2-one can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []

Q3: Are there efficient synthetic routes available for 5-Hydroxy-1,3-benzoxathiol-2-one?

A: Yes, several synthetic approaches to 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.

Q4: Has the structure of 5-Hydroxy-1,3-benzoxathiol-2-one been studied using electron spin resonance (ESR)?

A: Yes, ESR studies have been conducted on copper(II) chelates of 5-Hydroxy-1,3-benzoxathiol-2-one. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)